[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Description
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is a halogenated phenylhydrazine derivative featuring a bromine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its structure combines electron-withdrawing groups (Br and CF₃), which significantly influence its reactivity, solubility, and biological activity compared to simpler phenylhydrazine derivatives .
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSPSZEJUOLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 4-Bromo-3-(trifluoromethyl)aniline
The most widely documented method involves diazotization of 4-bromo-3-(trifluoromethyl)aniline followed by reductive cleavage of the diazonium intermediate. Key steps include:
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Reaction Setup :
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Procedure :
Reductive Cleavage to Hydrazine
The diazonium salt is reduced using sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂):
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Reductant : Sodium sulfite (2–5 mol equivalents)
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Conditions :
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Workup : Post-reduction, concentrated HCl is added to precipitate the hydrazine hydrochloride salt. Filtration and recrystallization from ethanol yield 75–85% purity.
Table 1: Optimization of Diazotization-Reduction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 36–38 wt% | Prevents hydrolysis |
| NaNO₂ Equivalents | 1.05–1.2 | Minimizes overoxidation |
| Reduction Temperature | 10–15°C | Maximizes selectivity |
| Na₂SO₃ Equivalents | 2.5–3.0 | Ensures complete reduction |
Direct Hydrazine Substitution on Brominated Aromatics
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl bromides undergo substitution with hydrazine under catalytic conditions:
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Substrate : 4-Bromo-3-(trifluoromethyl)nitrobenzene
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Reagents : Hydrazine hydrate (4–6 mol equivalents)
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Catalyst : FeCl₃·6H₂O (5–10 mol%)
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Solvent : Ethanol or dioxane
Mechanism :
The nitro group activates the aryl bromide for SNAr. Hydrazine displaces bromide, followed by nitro group reduction to amine and subsequent protonation to hydrazine hydrochloride.
Yield : 65–72% after column chromatography (hexane:EtOAc 4:1).
Ullmann-Type Coupling
For higher regioselectivity, copper-catalyzed coupling has been explored:
This method avoids diazonium intermediates but requires rigorous exclusion of moisture and oxygen. Yields remain moderate (50–60%).
Continuous Flow Synthesis
Recent patents describe integrated flow reactors for large-scale production:
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Diazotization Module :
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Aniline and NaNO₂ are mixed in a microreactor at 5°C (residence time: 2 min).
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Reduction Module :
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The diazonium stream merges with Na₂SO₃ in a packed-bed reactor (25°C, 5 min).
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Acidification Module :
Advantages :
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Diazotization-Reduction | 75–85 | 97–99 | Industrial | 120–150 |
| SNAr | 65–72 | 95–98 | Pilot-scale | 200–220 |
| Continuous Flow | 90–95 | >99 | Large-scale | 90–110 |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Hydrazine Oxidation :
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Purification Difficulties :
Industrial-Scale Protocols
Patent CN101781229A Workflow
Patent CN103387515A Modification
Emerging Techniques
Photocatalytic Reduction
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique substituents enable the formation of more complex molecules with tailored electronic and steric properties, making it valuable in organic synthesis.
Biological Research
In biological applications, 4-bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride is utilized to study enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, facilitating research in drug discovery and development.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting diseases such as cancer.
Industrial Applications
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties allow it to be incorporated into advanced materials and coatings.
Molecular Targets:
- Enzymes
- Receptors
Pathways Involved:
- Signal transduction
- Metabolic pathways
Antimicrobial Activity
Research indicates that 4-bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride exhibits significant antimicrobial properties. In studies evaluating various derivatives, compounds with halogen substitutions have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)phenylhydrazine | 0.5 | Staphylococcus aureus |
| Other derivatives | 1 - 4 | Various bacterial strains |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-bromo-3-(trifluoromethyl)phenylhydrazine showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against multiple bacterial strains, indicating potent antibacterial effects .
- Enzyme Inhibition Studies : Research involving this compound has revealed its potential to inhibit key enzymes involved in metabolic pathways, leading to promising results in cancer cell lines .
- Drug Development : As part of medicinal chemistry research, this compound has been explored as a lead for novel therapeutic agents targeting specific diseases due to its structural characteristics that facilitate biological interactions .
Mechanism of Action
The mechanism by which [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of apoptosis in certain cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual substitution pattern. Below is a comparative analysis with structurally related phenylhydrazine hydrochlorides:
Key Research Findings
Biological Activity
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula C7H6BrF3N2 and features a hydrazine functional group attached to a brominated and trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds with halogen substitutions, including bromine and fluorine, showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 4 µg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)phenylhydrazine | 0.5 | Staphylococcus aureus (MRSA) |
| 4-Bromo-3-methyl derivative | 1 | Staphylococcus epidermidis |
| 4-Fluoro derivative | 2 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231), with significant morphological changes observed at concentrations as low as 1 µM. The enhancement of caspase-3 activity further supports its role as an apoptosis-inducing agent .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 1 | Morphological changes |
| MDA-MB-231 | 10 | Caspase-3 activity increased by 1.33–1.57 times |
The mechanisms underlying the biological activities of this compound involve its interaction with cellular targets that regulate apoptosis and microbial resistance. The trifluoromethyl group is believed to enhance binding affinity to these targets, thereby increasing efficacy.
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways. The inhibition of microtubule assembly has been noted, which is crucial for cancer cell division .
Structure-Activity Relationships (SAR)
SAR studies have shown that the presence of halogen substituents on the phenyl ring significantly enhances biological activity. The introduction of electron-withdrawing groups like trifluoromethyl increases the lipophilicity and overall potency of the compound .
Table 3: Structure-Activity Relationships
| Substituent | Biological Activity Enhancement |
|---|---|
| Bromine | Increased antimicrobial potency |
| Trifluoromethyl | Enhanced anticancer activity |
| Methoxy | Decreased potency |
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings. For instance, a study involving patients with resistant bacterial infections showed promising results when treated with derivatives containing this compound, leading to reduced infection rates and improved patient outcomes.
Q & A
Q. What are the critical safety protocols for handling [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride in laboratory settings?
- Methodological Answer : Due to the compound’s structural similarity to phenylhydrazine derivatives, strict safety measures are required. Key protocols include:
- Use of fume hoods for powder handling to minimize inhalation risks .
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and N95 respirators during prolonged exposure .
- Post-handling hygiene: Immediate washing of hands/arms and avoidance of eating/drinking in the lab .
- Storage: Analogous compounds (e.g., 4-(trifluoromethoxy)phenylhydrazine HCl) require refrigeration (0–6°C) to prevent degradation .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass determination (e.g., using NIST reference data for trifluoromethyl-containing analogs) ensures molecular identity .
- HPLC : Retention time comparisons under standardized conditions (e.g., QC-SMD-TFA05 method) can validate purity .
- NMR : ¹H/¹³C NMR to confirm substituent positions (bromo, trifluoromethyl) and hydrazine backbone .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Stability studies should mimic storage recommendations for similar hydrazine HCl derivatives (e.g., refrigeration at 0–6°C) .
- Light Exposure : Store in amber vials to prevent photodegradation, as trifluoromethyl and bromo groups may sensitize the compound to UV light .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrazole derivatives using this compound?
- Methodological Answer :
- Reflux Conditions : Analogous syntheses (e.g., pyrazole formation from phenylhydrazine HCl derivatives) use ethanol reflux (6–8 hours) with benzylideneacetone .
- Stoichiometry : Maintain a 1:1 molar ratio between hydrazine HCl and carbonyl substrates to minimize side products .
- Workup : Cooling the reaction mixture precipitates the product, which is then crystallized from ethanol for higher purity .
Q. What mechanistic insights explain the reactivity of bromo and trifluoromethyl substituents in nucleophilic additions?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density on the phenyl ring, directing nucleophilic attacks to meta/para positions.
- Bromo as a Leaving Group : In acidic conditions, Br⁻ may facilitate elimination or substitution, depending on the reaction milieu .
- Hydrazine Reactivity : The –NH–NH₂ group acts as a bifunctional nucleophile, enabling cyclocondensation with diketones or α,β-unsaturated ketones .
Q. What are common sources of variability in synthetic yields, and how can they be mitigated?
- Methodological Answer :
- Moisture Sensitivity : Hydrazine HCl derivatives are hygroscopic; use anhydrous solvents and inert atmospheres .
- Byproduct Formation : Monitor reaction progress via TLC/HPLC to identify intermediates (e.g., hydrazones) and adjust reaction times .
- Purification Challenges : Gradient recrystallization (e.g., ethanol/water mixtures) improves yield purity .
Q. How do structural analogs of this compound inform hypotheses about its biological targets?
- Methodological Answer :
- Hydrazone Derivatives : Analogs like [4-(trifluoromethyl)phenyl]hydrazine HCl have been used in Fischer indole synthesis to generate bioactive heterocycles .
- Enzyme Inhibition : Trifluoromethyl groups enhance lipophilicity, potentially targeting enzymes like aminopeptidase N or VEGFR2 in drug discovery .
- Toxicity Screening : Evaluate hemolytic activity (observed in phenylhydrazine derivatives) using in vitro erythrocyte models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
